1-(2-chloro-2-phenylethyl)-N,N-diethyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(2-chloro-2-phenylethyl)-N,N-diethyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chloro, phenylethyl, diethyl, and propylthio groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-2-phenylethyl)-N,N-diethyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions
Formation of Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized through the cyclization of appropriate precursors, such as anilines and aryl ketones, under oxidative conditions.
Introduction of Functional Groups: The chloro and phenylethyl groups can be introduced through nucleophilic substitution reactions, while the diethyl and propylthio groups can be added via alkylation and thiolation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the reaction efficiency. Safety measures are also crucial to handle hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-2-phenylethyl)-N,N-diethyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or dealkylated compounds.
Scientific Research Applications
1-(2-chloro-2-phenylethyl)-N,N-diethyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the development of new materials and catalysts for various industrial processes .
Mechanism of Action
The mechanism of action of 1-(2-chloro-2-phenylethyl)-N,N-diethyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido[5,4-d]pyrimidines:
Uniqueness
1-(2-chloro-2-phenylethyl)-N,N-diethyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H26ClN5S |
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Molecular Weight |
404.0 g/mol |
IUPAC Name |
1-(2-chloro-2-phenylethyl)-N,N-diethyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H26ClN5S/c1-4-12-27-20-23-18(25(5-2)6-3)16-13-22-26(19(16)24-20)14-17(21)15-10-8-7-9-11-15/h7-11,13,17H,4-6,12,14H2,1-3H3 |
InChI Key |
NNKDGXZSBXXCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C=NN2CC(C3=CC=CC=C3)Cl)C(=N1)N(CC)CC |
Origin of Product |
United States |
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